molecular formula C10H12ClNO2 B13770347 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride CAS No. 4722-05-8

3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride

Cat. No.: B13770347
CAS No.: 4722-05-8
M. Wt: 213.66 g/mol
InChI Key: SKKWMVRWQDNXAW-UHFFFAOYSA-N
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Description

3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride: is a chemical compound known for its biological activity and potential therapeutic applications. It belongs to the class of isoquinoline derivatives, which are compounds containing a bicyclic structure with a benzene ring fused to a pyridine ring. This compound has been studied for its effects on various biological systems, including its role as a β2-adrenergic receptor agonist and its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

The primary mechanism of action of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride involves its interaction with β2-adrenergic receptors. By binding to these receptors, it activates the G-protein coupled receptor pathway, leading to an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle cells, particularly in the airways, leading to bronchodilation. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of nitric oxide production in macrophages, reducing inflammation .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

4722-05-8

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-methyl-3,4-dihydroisoquinolin-2-ium-6,7-diol;chloride

InChI

InChI=1S/C10H11NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-5,12-13H,2-3H2,1H3;1H

InChI Key

SKKWMVRWQDNXAW-UHFFFAOYSA-N

Canonical SMILES

CC1=[NH+]CCC2=CC(=C(C=C12)O)O.[Cl-]

Origin of Product

United States

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